molecular formula C23H24FN3O B2464762 (6-Fluoro-4-((1-phenylethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326936-31-5

(6-Fluoro-4-((1-phenylethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2464762
CAS No.: 1326936-31-5
M. Wt: 377.463
InChI Key: GERJPTUJINOYDC-UHFFFAOYSA-N
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Description

The compound (6-Fluoro-4-((1-phenylethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is a quinoline-based small molecule characterized by:

  • A 6-fluoroquinoline core, which enhances metabolic stability and binding affinity in enzyme interactions.
  • A piperidin-1-yl methanone group at the 3-position, contributing to solubility and conformational flexibility.

However, its biological activity and physicochemical properties are influenced by substituent variations, as discussed below.

Properties

IUPAC Name

[6-fluoro-4-(1-phenylethylamino)quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c1-16(17-8-4-2-5-9-17)26-22-19-14-18(24)10-11-21(19)25-15-20(22)23(28)27-12-6-3-7-13-27/h2,4-5,8-11,14-16H,3,6-7,12-13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERJPTUJINOYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-Fluoro-4-((1-phenylethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23H27FN4O
  • IUPAC Name : 6-Fluoro-4-((1-phenylethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

This structure consists of a quinoline core substituted with a fluoro group and an amino side chain, which is linked to a piperidine ring. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound primarily revolves around its interaction with various biological targets, including:

  • Protein Kinases : The compound has been shown to modulate protein kinase activity, which is essential for regulating cellular processes such as proliferation and apoptosis. Its ability to inhibit certain kinases may contribute to its anticancer properties .
  • Tyrosinase Inhibition : Recent studies indicate that related compounds exhibit significant inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders .
  • Neurotransmitter Modulation : The piperidine moiety may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Protein Kinase InhibitionModulates cellular proliferation
Tyrosinase InhibitionIC50 values around 0.18 μM
Neuroprotective EffectsPotential modulation of neurotransmitters

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of quinoline derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways, suggesting a promising avenue for cancer therapy .

Case Study 2: Tyrosinase Inhibition

A comparative study on tyrosinase inhibitors highlighted that compounds with structural similarities to this compound showed competitive inhibition against Agaricus bisporus tyrosinase. The most potent inhibitor demonstrated an IC50 value significantly lower than that of standard inhibitors like kojic acid, indicating its potential use in cosmetic applications for skin whitening .

Scientific Research Applications

Anticancer Activity

The compound has shown potential as an anticancer agent. Studies indicate that quinoline derivatives, including this compound, exhibit significant antitumor activity against various cancer cell lines. For instance, a related quinoline derivative demonstrated effectiveness against L1210 leukemia and B16 melanoma cells, highlighting the importance of structural modifications in enhancing biological activity .

Protein Kinase Inhibition

Quinoline-based compounds have been explored for their ability to modulate protein kinase activity. The specific structure of (6-Fluoro-4-((1-phenylethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone allows it to interact with key enzymatic pathways involved in cellular proliferation and survival. This interaction can lead to the development of targeted therapies for diseases such as cancer .

Selectivity and Potency

Research has demonstrated that modifications in the quinoline structure can significantly affect the selectivity and potency of the compound against specific targets. For example, bioisosteric replacements have been shown to improve inhibitory activity against certain protein kinases while reducing off-target effects .

Synthetic Approaches

The synthesis of this compound involves multiple steps that allow for the introduction of various substituents on the quinoline ring, which can enhance its pharmacological properties. A review of synthetic methodologies indicates that both conventional and green chemistry approaches can be employed to produce this compound efficiently .

Structure-Activity Relationships

Understanding the SAR is crucial for optimizing the compound's efficacy. Studies have shown that specific substitutions at the 6-fluoro position and variations in the piperidine moiety can lead to improved biological activity. For example, compounds with additional functional groups have exhibited enhanced solubility and bioavailability, which are critical for therapeutic applications .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro against leukemia cell lines .
Study 2Protein Kinase InhibitionShowed selective inhibition of ALK kinases with IC50 values indicating high potency .
Study 3SAR AnalysisIdentified key structural features that enhance solubility and biological activity, leading to improved therapeutic profiles .

Comparison with Similar Compounds

Key Observations:
  • Potency Variations: The compound with 4-hydroxy-4-phenylpiperidin-1-yl (IC50 = 199–7420 nM) demonstrates significant variability in inhibitory activity, likely due to assay conditions (e.g., cell type, substrate concentration) . The target compound’s (1-phenylethyl)amino group may enhance selectivity due to its bulkier aromatic moiety compared to piperidine-based substituents.
  • Spirocyclic and Fluorinated Modifications: Compounds like (6-fluoro-4-(1-oxa-8-azaspiro[4.5]decan-8-yl)quinolin-3-yl)methanone () introduce rigid spirocyclic systems, which may restrict conformational flexibility but improve metabolic stability.
Physicochemical Properties:
  • Molecular Weight : Most analogs fall within 450–550 Da, adhering to Lipinski’s rule of five. The target compound (MW: ~377.46 g/mol, based on ) is lighter, suggesting favorable oral bioavailability.

Potential Advantages and Limitations of the Target Compound

  • Advantages: The (1-phenylethyl)amino group may reduce off-target effects by avoiding interactions with sulfonyl-binding enzymes. Lower molecular weight compared to sulfonyl-containing analogs could improve pharmacokinetics.
  • Limitations: Higher lipophilicity may increase plasma protein binding, reducing free drug concentration. Synthetic accessibility of the (1-phenylethyl)amino group may require optimization to avoid racemization.

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